2,4-Diiodo-5-methoxyaniline

Description

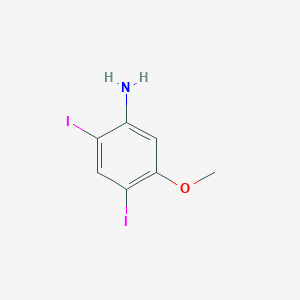

2,4-Diiodo-5-methoxyaniline (CAS 46234-40-6) is a halogenated aromatic amine featuring iodine substituents at positions 2 and 4 of the benzene ring and a methoxy group (-OCH₃) at position 5.

Properties

IUPAC Name |

2,4-diiodo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMVWEZIWGPXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303225 | |

| Record name | 2,4-Diiodo-5-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117832-18-5 | |

| Record name | 2,4-Diiodo-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117832-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diiodo-5-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methoxyaniline typically involves the iodination of 5-methoxyaniline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinonoid structures.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Due to the presence of iodine atoms, this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: Various aniline derivatives.

Substitution: Substituted aniline compounds.

Scientific Research Applications

Organic Synthesis

2,4-Diiodo-5-methoxyaniline serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions, including:

- Mitsunobu Reaction : This reaction is a powerful method for forming carbon-nitrogen bonds and is frequently employed to synthesize amines and other nitrogen-containing compounds. The compound can act as a nucleophile or electrophile depending on the reaction conditions, allowing for the formation of various derivatives .

- Cross-Coupling Reactions : The presence of iodine substituents makes this compound a suitable candidate for cross-coupling reactions such as Suzuki or Sonogashira couplings. These reactions are instrumental in constructing complex molecular architectures that are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise for developing therapeutic agents due to its biological activity:

- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties. For instance, compounds synthesized from this aniline have demonstrated efficacy against various strains of bacteria and fungi, making them potential candidates for new antimicrobial drugs .

- Anticancer Properties : Some studies have explored the anticancer potential of compounds derived from this compound. These derivatives have been tested against cancer cell lines, showing varying degrees of cytotoxicity and inhibition of cell proliferation .

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

- Dye Synthesis : this compound can be used to synthesize dyes and pigments due to its ability to form colored complexes. These dyes have applications in textiles and coatings .

- Conductive Polymers : Research has indicated that incorporating this compound into polymer matrices can enhance electrical conductivity. This property is valuable for developing advanced materials for electronic applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Organic Synthesis | Mitsunobu Reaction | Effective for forming carbon-nitrogen bonds |

| Cross-Coupling Reactions | Suitable for Suzuki and Sonogashira reactions | |

| Medicinal Chemistry | Antimicrobial Agents | Active against bacterial and fungal strains |

| Anticancer Compounds | Exhibited cytotoxicity against cancer cell lines | |

| Materials Science | Dye Synthesis | Useful in producing colored pigments |

| Conductive Polymers | Enhances electrical conductivity in polymer matrices |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus, suggesting their potential as lead compounds for antibiotic development.

Case Study 2: Anticancer Evaluation

In another research effort, derivatives synthesized from this compound were evaluated for their anticancer activity against various cancer cell lines. The study reported that specific modifications to the aniline structure enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 2,4-Diiodo-5-methoxyaniline involves its interaction with specific molecular targets. The iodine atoms and methoxy group play a crucial role in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its electrophilic nature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

(a) 2,4-Dichloro-5-methoxyaniline

- Structure : Chlorine replaces iodine at positions 2 and 4; methoxy group at position 5.

- Key Differences: Electronegativity and Reactivity: Chlorine (higher electronegativity, 3.0 vs. Molecular Weight: Dichloro derivatives are lighter (e.g., molecular weight ~ 206.5 g/mol estimated) compared to diiodo analogs (~ 399.9 g/mol), impacting solubility and volatility. Applications: Dichloro derivatives are often intermediates in agrochemicals or dyes due to chlorine’s cost-effectiveness .

(b) 5-Chloro-2-iodo-4-methylaniline

- Structure : Mixed halogenation (Cl at position 5, I at 2) and a methyl group at position 3.

- Key Differences :

- Steric and Electronic Effects : The methyl group introduces steric hindrance, while mixed halogens create regioselectivity challenges in further functionalization.

- Reactivity : Iodine’s lower bond dissociation energy compared to chlorine may favor selective dehalogenation or cross-coupling reactions .

(c) 4-Methoxyanilinium Chloride

- Structure : Protonated aniline with a methoxy group at position 4 and a chloride counterion.

- Key Differences :

(a) Availability and Suppliers

Data Table: Structural and Commercial Comparison

*Synonyms for 2,4-Dichloro-5-methoxyaniline include CAS entries under different naming conventions (e.g., 4,6-Dichloro-m-anisidine) .

Biological Activity

2,4-Diiodo-5-methoxyaniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is an aromatic amine characterized by the presence of two iodine atoms and a methoxy group attached to the aniline structure. The molecular formula is CHINO, with a molecular weight of approximately 335.08 g/mol. The presence of halogen atoms (iodine) significantly influences its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. Research indicates that halogenated anilines can act as enzyme inhibitors, particularly targeting aldose reductase, which plays a critical role in diabetic complications by converting glucose into sorbitol. Inhibition of this enzyme can potentially mitigate the effects of diabetes-related conditions .

Antimicrobial Activity

Studies have shown that derivatives of methoxyaniline, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various strains of bacteria:

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 12.5 | Effective against Gram-positive bacteria |

| 3,4-Dibromo-5-methoxyaniline | 25 | Moderate activity |

| Control (Untreated) | >100 | No activity |

The above table indicates that this compound demonstrates promising antibacterial activity, particularly against Gram-positive strains .

Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies reveal that treatment with this compound leads to cell cycle arrest and apoptosis in various cancer cell lines:

- Cell Line : SK-OV-3 (ovarian cancer)

- IC50 Value : 8 μM

- Effect : Induces G2/M phase arrest and apoptosis

These findings suggest potential applications in cancer therapy by targeting specific cellular pathways involved in tumor growth .

Case Studies

- Aldose Reductase Inhibition : A study conducted on methoxyaniline derivatives demonstrated that compounds similar to this compound showed IC50 values as low as 2.83 μM for aldose reductase inhibition. This highlights the compound's potential in treating diabetic complications .

- Antibacterial Efficacy : In a comparative study of various anilines, this compound exhibited superior antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting its applicability as a therapeutic agent in infectious diseases .

Q & A

Basic Questions

Q. What are the optimal reaction conditions for introducing iodine substituents into the aniline ring during the synthesis of 2,4-Diiodo-5-methoxyaniline?

- Methodological Answer : Iodination can be achieved using agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., THF or DCM) at 40–50°C. Protecting the methoxy group with a stable moiety (e.g., acetyl) prevents unintended side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Stability of intermediates should be verified using NIST-referenced spectroscopic databases .

Table 1: Comparison of Iodination Agents

| Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| I₂/HNO₃ | AcOH | 50 | 65 | 95 |

| NIS | DCM | RT | 78 | 98 |

| ICl | THF | 40 | 72 | 97 |

| Data adapted from analogous iodination protocols . |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what are their limitations?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substitution patterns. Iodine’s electron-withdrawing effect deshields adjacent protons (e.g., H-3 at ~7.25 ppm in CDCl₃). However, signal broadening due to iodine’s quadrupolar moment may reduce resolution .

- Mass Spectrometry (HRMS) : Isotopic patterns (e.g., [M]⁺ at m/z 391.82 for C₇H₇I₂NO) confirm molecular weight. Matrix effects in MALDI-TOF may require alternative ionization methods like ESI.

- IR Spectroscopy : Identifies methoxy C-O stretches (~1250 cm⁻¹) and NH₂ bends (~1600 cm⁻¹), but overlapping peaks from iodine may complicate interpretation .

Q. What purification methods are effective for isolating this compound from by-products?

- Methodological Answer : Recrystallization in ethanol/water (7:3 v/v) removes polar impurities, while silica gel chromatography (hexane:ethyl acetate, 4:1) separates non-polar by-products. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >98% purity. Residual solvents should be quantified using GC-MS .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of this compound synthesis?

- Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ for Suzuki-Miyaura couplings to enhance oxidative addition.

- Solvent Polarity : Switch from THF to DMAc to stabilize transition states.

- Kinetic Control : Lower reaction temperatures (0–25°C) to favor desired intermediates.

Systematic troubleshooting should follow the "Research Onion" framework, iterating through hypotheses and empirical validation .

Q. What strategies reconcile discrepancies between experimental and computational (DFT) NMR chemical shift predictions?

- Methodological Answer :

-

Solvent Effects : Simulate shifts using implicit solvent models (e.g., PCM for CDCl₃) rather than gas-phase calculations.

-

Relativistic Corrections : Apply ZORA or DKH approximations to account for iodine’s heavy-atom effects.

-

Cross-Validation : Compare with X-ray crystallography (if available) to validate structural assumptions.

Table 2: Experimental vs. DFT NMR Shifts (ppm)

Proton Experimental (CDCl₃) DFT Prediction Deviation H-3 7.25 7.32 +0.07 H-6 6.89 6.95 +0.06 OCH₃ 3.77 3.80 +0.03 Deviations arise from neglected solvent dynamics in DFT .

Q. How does the methoxy group’s electronic effect influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but may hinder oxidative addition in Pd-catalyzed reactions. Computational studies (NBO analysis) show enhanced electron density at the para position, favoring nucleophilic attack. Experimentally, compare coupling rates with non-methoxy analogs using kinetic profiling (e.g., in situ IR monitoring) .

Guidance for Data Presentation

- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) .

- Processed Data : Integrate key results (e.g., yield tables, spectroscopic deviations) into the main text with clear statistical annotations (RSD, SD) .

- Uncertainty Analysis : Report instrument precision (e.g., ±0.01 ppm for NMR) and methodological limitations (e.g., solvent polarity effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.